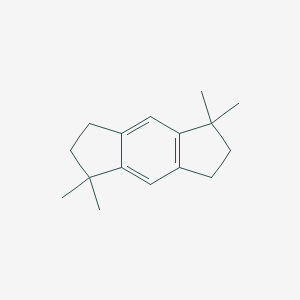
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene (TMT) is a fluorescent compound that has been widely used in scientific research. It is a derivative of indene and is also known as tetramethylindane. TMT has unique optical properties, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of TMT is based on its ability to fluoresce when excited by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows TMT to be used as a fluorescent probe to study biological processes.
Efectos Bioquímicos Y Fisiológicos
TMT has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interact with biological molecules in a significant way.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TMT in lab experiments include its unique optical properties, high sensitivity, and low toxicity. TMT can be used to study a wide range of biological processes and is compatible with many experimental techniques, including microscopy, flow cytometry, and spectroscopy.
The limitations of using TMT in lab experiments include its cost and the need for specialized equipment to detect its fluorescence. TMT can also be affected by changes in pH and temperature, which can limit its usefulness in some experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving TMT. Some possible areas of study include:
1. Development of new TMT derivatives with improved optical properties and increased sensitivity.
2. Use of TMT in high-throughput screening assays to identify new drug targets.
3. Investigation of the role of TMT in protein folding and misfolding.
4. Use of TMT to study the dynamics of intracellular signaling pathways.
5. Development of TMT-based biosensors for the detection of specific molecules in biological samples.
6. Use of TMT in imaging studies to visualize biological processes in real-time.
7. Investigation of the role of TMT in the development of neurodegenerative diseases.
8. Use of TMT in the study of protein-protein interactions and protein-ligand binding.
In conclusion, TMT is a valuable tool for studying various biological processes. Its unique optical properties make it a versatile and sensitive fluorescent probe. Future research involving TMT has the potential to lead to new insights into the workings of biological systems.
Métodos De Síntesis
The synthesis of TMT involves the reaction of indene with tert-butyl lithium and methyl iodide. The reaction produces TMT as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
TMT is widely used in scientific research as a fluorescent probe. Its unique optical properties make it a valuable tool for studying various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. TMT has been used to study the binding of ligands to receptors, the movement of proteins within cells, and the localization of specific proteins within tissues.
Propiedades
Número CAS |
17465-54-2 |
|---|---|
Nombre del producto |
3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacene |
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C16H22/c1-15(2)7-5-11-10-14-12(9-13(11)15)6-8-16(14,3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
BEPJIQZJVIITTC-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
SMILES canónico |
CC1(CCC2=CC3=C(CCC3(C)C)C=C21)C |
Sinónimos |
1,1,5,5-TETRAMETHYL-S-HYDRINDACENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



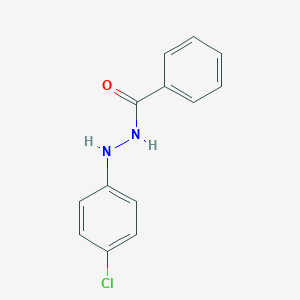
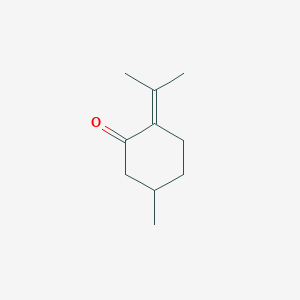
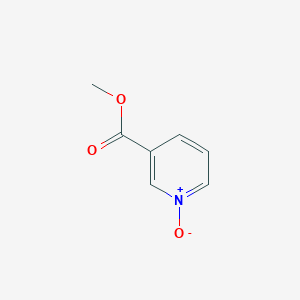
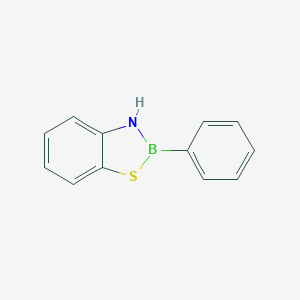
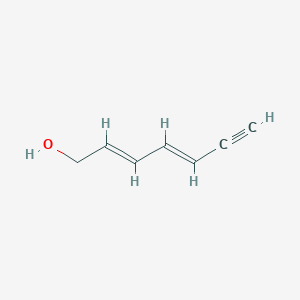
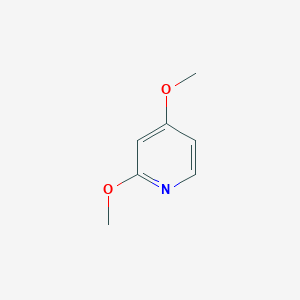
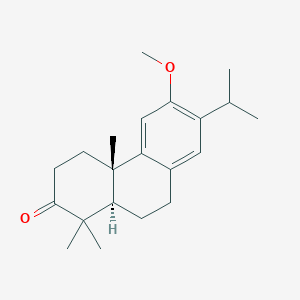
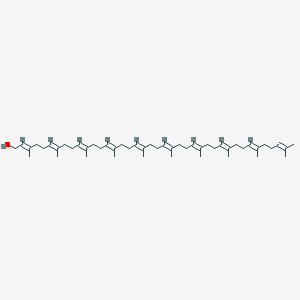
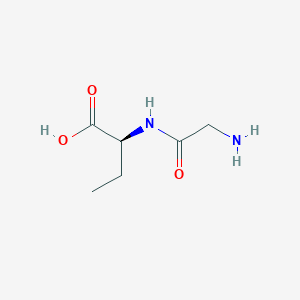
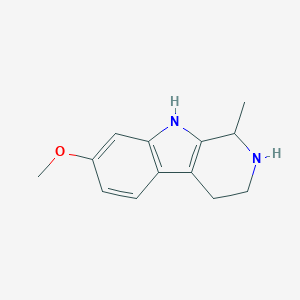
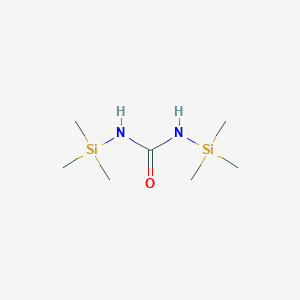
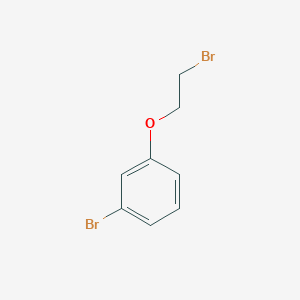
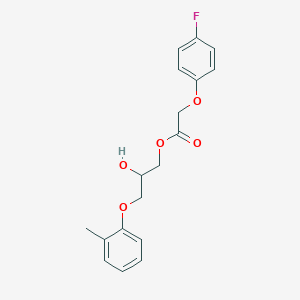
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)